Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate
Description
Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate is a halogenated phenylacetate ester characterized by bromine substituents at the 2- and 5-positions of the benzene ring, a difluoromethoxy group at the 3-position, and a methyl ester moiety.
Properties
IUPAC Name |
methyl 2-[2,5-dibromo-3-(difluoromethoxy)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2F2O3/c1-16-8(15)3-5-2-6(11)4-7(9(5)12)17-10(13)14/h2,4,10H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXCIMYVPCBKEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC(=C1)Br)OC(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate typically involves the bromination of a precursor compound followed by esterification. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles for substitution, oxidizing agents for oxidation, and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biochemical pathways and interactions.
Medicine: The compound is investigated for its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The table below compares the target compound with structurally similar phenylacetate derivatives:
Functional Implications
- Ester Group : The methyl ester in the target compound and its dichloro analog may confer faster metabolic hydrolysis compared to the ethyl ester variant, which could prolong bioavailability .
- Difluoromethoxy Group : This moiety, common across all compounds, contributes to metabolic resistance and electronic stabilization, as seen in its role in pantoprazole synthesis .
Pharmaceutical Relevance
While the target compound lacks direct clinical data, its dichloro analogs are critical API intermediates, emphasizing the structural versatility of difluoromethoxy phenylacetates in drug development .
Biological Activity
Methyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on current research findings.
Chemical Structure and Properties
This compound is characterized by the presence of two bromine atoms and a difluoromethoxy group attached to a phenyl ring. This unique structure contributes to its reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. Research indicates that it may inhibit specific enzymes or receptors, leading to diverse biological effects. The exact pathways remain under investigation but are believed to involve:
- Enzyme Inhibition : The compound may inhibit phospholipases, which are crucial in lipid metabolism.
- Receptor Interaction : It may interact with neurotransmitter receptors, potentially affecting signaling pathways related to pain and inflammation.
Antimicrobial Properties
Several studies have investigated the antimicrobial efficacy of this compound. It has shown promising results against various bacterial strains and fungi. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15.2 |
| A549 (Lung Cancer) | 12.8 |
| MCF-7 (Breast Cancer) | 18.4 |
These results highlight its potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.
Case Studies
- Study on Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent against resistant bacterial infections .
- Anticancer Research : In vitro studies conducted on various cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways, indicating a mechanism by which it could exert anticancer effects .
Applications in Drug Development
Given its biological activities, this compound is being explored for:
- Antimicrobial Drug Development : Its effectiveness against resistant strains positions it as a candidate for new antibiotics.
- Cancer Therapeutics : Its cytotoxic properties against cancer cells suggest potential applications in oncology.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
